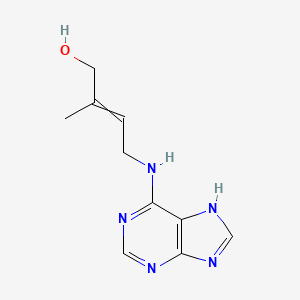

2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol

説明

2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol is a naturally occurring cytokinin, a class of plant hormones that promote cell division and growth. It was first identified in 1964 by David Stuart Letham and his colleagues from maize (Zea mays) extracts . This compound plays a crucial role in various plant physiological processes, including cell division, shoot and root growth, and leaf senescence .

準備方法

Synthetic Routes and Reaction Conditions: 2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol can be synthesized through several methods. One common synthetic route involves the condensation of adenine with isopentenyl pyrophosphate, followed by hydroxylation to form zeatin . The reaction conditions typically require a controlled environment with specific pH and temperature settings to ensure the correct formation of the compound.

Industrial Production Methods: Industrial production of zeatin often involves biotechnological approaches, such as using genetically modified microorganisms to produce the compound. These methods are more sustainable and can yield higher quantities of zeatin compared to traditional chemical synthesis .

化学反応の分析

Types of Reactions: 2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, zeatin can be oxidized to form zeatin riboside, a more stable form of the compound .

Common Reagents and Conditions: Common reagents used in zeatin reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to prevent the degradation of the compound .

Major Products Formed: The major products formed from zeatin reactions include zeatin riboside and dihydrozeatin. These derivatives have similar biological activities and are often used in plant research .

科学的研究の応用

Basic Information

- IUPAC Name : (Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol

- Molecular Formula : C10H13N5O

- Molar Mass : 219.24 g/mol

- CAS Number : 32771-64-5

Plant Growth Regulation

Zeatin is extensively studied for its role in promoting plant growth and development. It influences various processes such as:

- Cell Division : Zeatin stimulates mitosis, enhancing root and shoot growth.

- Leaf Expansion : It promotes leaf expansion by increasing cell size and number.

Case Study: Zeatin in Crop Improvement

A study conducted on maize (Zea mays) demonstrated that the application of zeatin significantly increased the rate of seed germination and improved overall plant vigor under drought conditions. The results indicated enhanced root development and increased chlorophyll content, leading to better photosynthetic efficiency.

Tissue Culture

Zeatin is widely used in plant tissue culture as a growth regulator. Its application can lead to:

- Increased Shoot Proliferation : Zeatin enhances the formation of shoots from explants.

Case Study: Micropropagation of Orchids

In a micropropagation study of orchids, zeatin was added to the culture medium, resulting in a higher number of shoots per explant compared to control groups without zeatin. This application has implications for commercial orchid production, allowing for mass propagation of desirable cultivars.

Stress Response Modulation

Zeatin has been shown to mitigate stress responses in plants:

- Drought Resistance : It helps plants cope with water scarcity by regulating stomatal closure and improving root architecture.

Case Study: Zeatin's Role Under Salinity Stress

Research on tomato plants revealed that zeatin application under saline conditions improved plant growth parameters such as height and biomass compared to untreated plants. The study concluded that zeatin helps maintain physiological functions under abiotic stress.

Agricultural Biotechnology

Zeatin is utilized in genetic engineering to enhance crop traits:

- Transgenic Plants : It is used to select transformed cells during the regeneration process.

Case Study: Genetic Transformation in Rice

In rice transformation studies, zeatin was used in conjunction with other hormones to optimize shoot regeneration from callus tissue. The presence of zeatin increased the efficiency of recovering transgenic plants.

作用機序

2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol exerts its effects by binding to cytokinin receptors in plant cells. This binding activates a signaling cascade that leads to the expression of genes involved in cell division and growth . The molecular targets of zeatin include histidine kinases and response regulators, which play a crucial role in the cytokinin signaling pathway .

類似化合物との比較

- Kinetin

- Benzyladenine

- Dihydrozeatin

2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol’s unique properties make it a valuable compound in both scientific research and industrial applications.

生物活性

2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol, also known by its CAS number 32771-64-5, is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a purine base linked to a butenol moiety. The structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets, particularly in nucleic acid metabolism and signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study indicated that the compound demonstrated an inhibitory effect on Staphylococcus aureus and Escherichia coli , with Minimum Inhibitory Concentrations (MICs) ranging from 62.5 to 78.12 µg/mL for different extracts .

Anticancer Properties

The compound's anticancer potential has been explored through various in vitro studies. Notably, it has shown effectiveness against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported at approximately 226 µg/mL and 242.52 µg/mL, respectively . These findings suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells through specific molecular pathways.

The biological activity of this compound is believed to be mediated through its interaction with various cellular targets:

- Inhibition of Quorum Sensing : The compound may interfere with bacterial communication systems (quorum sensing), which are crucial for virulence factor production in pathogens like Staphylococcus aureus .

- Modulation of Nucleic Acid Metabolism : Given its purine structure, it may affect nucleic acid synthesis and metabolism, influencing cell growth and division.

- Antioxidant Activity : Some studies suggest that the compound possesses antioxidant properties, which could contribute to its anticancer effects by reducing oxidative stress within cells.

Data Summary

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 62.5 µg/mL | |

| Antimicrobial | Escherichia coli | 78.12 µg/mL | |

| Anticancer | HeLa | 226 µg/mL | |

| Anticancer | A549 | 242.52 µg/mL |

Case Studies

A notable case study involved the assessment of the compound's effects on multiple cancer cell lines. The results indicated that treatment led to significant reductions in cell viability and induced apoptotic markers, suggesting a promising avenue for cancer therapy development .

特性

IUPAC Name |

2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKQTCBAMSWPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=NC=NC2=C1NC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859662 | |

| Record name | 2-Methyl-4-(9H-purin-6-ylamino)-2-buten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13114-27-7 | |

| Record name | 2-Methyl-4-(9H-purin-6-ylamino)-2-buten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13114-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(9H-purin-6-ylamino)-2-buten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is zeatin and why is it important in plant biology?

A: Zeatin is a naturally occurring plant hormone belonging to the cytokinin family. [] It plays a crucial role in regulating various aspects of plant growth and development, including cell division, shoot formation, leaf senescence, and responses to environmental stress.

Q2: What is the difference between trans-zeatin and cis-zeatin?

A: Zeatin exists in two isomeric forms: trans-zeatin and cis-zeatin. Trans-zeatin is the more abundant and biologically active form in most plants, exhibiting significant effects on cell division and growth. Cis-zeatin, often found in lower concentrations, demonstrates weaker biological activity in many plant species. [, , ] Interestingly, research suggests that cis-zeatin may play a more prominent role in specific organs of certain plant species like chickpea seeds, potato tubers, and rice roots. []

Q3: How does zeatin interact with its target in plant cells?

A: While the exact mechanisms of zeatin action are still under investigation, it is known to bind to specific receptor proteins within plant cells. [] This binding triggers a cascade of signaling events, ultimately influencing gene expression and cellular processes related to growth and development.

Q4: What are some of the downstream effects of zeatin binding to its target?

A4: Zeatin binding to its receptor can lead to a variety of downstream effects, including:

- Stimulation of cell division: Zeatin promotes cell division in plant tissues, contributing to growth and development. [, ]

- Shoot formation: Zeatin plays a key role in shoot formation and branching. []

- Delay of leaf senescence: It can delay the natural aging process of leaves, known as senescence, by promoting chlorophyll synthesis and maintaining cellular integrity. [, , ]

- Influence on source-sink relationships: Zeatin is involved in regulating the transport and allocation of nutrients within the plant. []

Q5: Can you provide the molecular formula, weight, and spectroscopic data for zeatin?

A5:

- Spectroscopic Data: Zeatin's structure can be confirmed using various spectroscopic methods, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon atoms in the molecule, including their connectivity and environment. []

- Mass Spectrometry (MS): Allows for the determination of the molecule's mass-to-charge ratio, aiding in identification and characterization. [, ]

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Offers insights into the molecule's electronic transitions and can be used for quantification. []

Q6: What is the significance of zeatin riboside and zeatin nucleotide?

A: Zeatin often exists in plants not only as the free base but also in conjugated forms, such as zeatin riboside and zeatin nucleotide. [] These conjugated forms act as storage reserves of zeatin and can be converted to the active form when needed. Zeatin riboside is the primary transport form, while zeatin nucleotide is considered a precursor to other metabolites. []

Q7: How does the structure of zeatin affect its biological activity?

A: The structure of zeatin significantly influences its biological activity. Modifications to the side chain, particularly the presence or absence of a double bond at the 2,3-position, dramatically affect its potency. [] For example, in certain Phaseolus genotypes, dihydrozeatin (lacking the double bond) demonstrates greater activity compared to trans-zeatin. [] The presence and position of the methyl group, hydroxyl substitution, and side chain cyclization also influence zeatin's activity. []

Q8: Can you explain the role of zeatin O-glucosides?

A: Zeatin O-glucosides are metabolites of zeatin formed through glycosylation, a process where a sugar molecule is attached to the zeatin molecule. [] These O-glucosides, along with N-glucosides, are considered less active forms of zeatin, potentially serving as storage or transport forms within the plant. [] Interestingly, chloroplasts seem to accumulate higher levels of N(9)-glucosides of zeatin and dihydrozeatin. []

Q9: Are there any known methods to enhance zeatin stability?

A9: While specific information on formulating zeatin for enhanced stability is limited within the provided research, general approaches to improve the stability of phytohormones like zeatin could include:

Q10: What are some analytical techniques used to study zeatin in plant tissues?

A10: Researchers employ various analytical methods to identify and quantify zeatin and its metabolites in plant samples. Some commonly used techniques include:

- High-Performance Liquid Chromatography (HPLC): This method separates different cytokinin forms based on their chemical properties, allowing for their identification and quantification. [, , , ]

- Immunoaffinity Chromatography: Utilizes antibodies specific to zeatin or its derivatives to selectively isolate them from complex plant extracts. [, ]

- Radioimmunoassay (RIA): Employs antibodies to detect and quantify zeatin based on its competition with a radiolabeled zeatin standard. [, ]

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates and identifies different cytokinin forms based on their mass-to-charge ratios, providing structural confirmation and quantification. [, , ]

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Combines the separation power of liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry for precise identification and quantification of zeatin and its metabolites. [, ]

Q11: What is the relationship between zeatin and plant tissue culture?

A: Zeatin is frequently used as a supplement in plant tissue culture media to promote cell division, shoot formation, and plant regeneration. [, , , , , ] Optimizing zeatin concentration in the culture medium is critical, as different plant species and even genotypes within a species can exhibit varying sensitivities to zeatin. [, , ]

Q12: Are there any known alternatives to zeatin in promoting plant growth and development?

A: Yes, other cytokinins, both natural and synthetic, can elicit similar effects on plant growth and development. [, ] Some commonly used alternatives include:

Q13: What is the historical context of zeatin discovery and research?

A: The discovery of zeatin marked a significant milestone in plant hormone research. It was first isolated from immature corn kernels (Zea mays) in 1964 by Letham and Miller, and its structure was elucidated soon after. [] Since then, extensive research has focused on understanding the biosynthesis, metabolism, transport, and diverse roles of zeatin in plant growth and development. The development of sensitive analytical techniques, such as GC-MS and LC-MS/MS, has significantly advanced our ability to study zeatin dynamics in plants.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。